molecular formula C7H5F3N2O2 B13249785 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 933751-97-4

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13249785
CAS No.: 933751-97-4
M. Wt: 206.12 g/mol
InChI Key: YVANTSWDUAESDB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and agrochemical research. The pyrimidine core is a privileged structure in drug discovery, and the incorporation of the trifluoromethyl group is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This compound serves as a key synthetic intermediate, with the carboxylic acid moiety allowing for further derivatization into various amides, esters, and other functional groups to explore structure-activity relationships . Research into analogous dihydroxypyrimidine carboxylic acids has demonstrated their significant value as inhibitors of viral metalloenzymes, showing potent activity against the endonuclease of the human cytomegalovirus (HCMV) terminase complex . Furthermore, trifluoromethyl pyrimidine derivatives bearing amide moieties have shown promising broad-spectrum biological activities, including antifungal and insecticidal properties, highlighting the potential of this chemotype in developing new active compounds . This product is intended for research purposes as a building block in the synthesis and development of novel molecules for pharmaceutical and agrochemical applications. For Research Use Only. Not for use in diagnostic, therapeutic, or veterinary procedures.

Properties

CAS No.

933751-97-4

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c1-3-11-4(6(13)14)2-5(12-3)7(8,9)10/h2H,1H3,(H,13,14)

InChI Key

YVANTSWDUAESDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation and Intermediate Formation

A common approach begins with the preparation of substituted pyrimidine intermediates through cyclocondensation reactions. For example, ethyl pyruvate derivatives react with dimethylformamide dimethyl acetal to yield 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (compound II), which serves as a key intermediate (patent CN106187911A).

Trifluoroacetamidine Preparation and Use

Trifluoroacetamidine (compound III) is prepared by heating trifluoroacetamide with phosphorus pentoxide, generating trifluoroacetonitrile gas that is trapped in liquefied ammonia. This intermediate is crucial for introducing the trifluoromethyl group into the pyrimidine ring through subsequent reactions with compound II.

Final Cyclization to Target Compound

The final step involves refluxing compound II with trifluoroacetamidine in dehydrated alcohol solvents (ethanol, methanol, acetonitrile, etc.) to yield 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester, which can be hydrolyzed to the carboxylic acid. Reaction conditions typically involve temperatures of 50–120 °C and reaction times from 2 to 24 hours for optimal yield (up to 82%).

Hydrolysis to Carboxylic Acid

Hydrolysis of methyl or ethyl esters to the free carboxylic acid is commonly performed using lithium hydroxide monohydrate in methanol-water mixtures at ambient temperature (20 °C) for 2 hours under inert atmosphere. Acidification with dilute hydrochloric acid follows to precipitate the acid product with yields around 68%.

Chemoselective O-Alkylation Strategies

Recent advances include chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones to obtain various derivatives. Direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has proven effective, with yields ranging from 70% to 98% depending on solvent and temperature.

Entry Solvent Time (h) Temp (°C) Yield (%)
1 MeCN 16 Reflux 87
2 MeCN 16 25 76
3 MeCN 1 Reflux 90
4 MeCN 1 25 63
5 Acetone 1 25 70
6 Acetone 1 Reflux 90

This table illustrates the effect of solvent and temperature on the O-alkylation yield of pyrimidine derivatives.

Reaction Conditions and Solvent Effects

  • Temperature: Heating to reflux (approximately 80–120 °C) generally improves reaction rates and yields.
  • Solvents: Alcohols (ethanol, methanol), polar aprotic solvents (acetonitrile, dimethylformamide), and ethers (oxolane, dioxane) are commonly employed depending on the step.
  • Dehydrating Agents: Phosphorus pentoxide, polyphosphoric acid, and sulfuric acid are used to facilitate dehydration and cyclization steps.

Summary of Preparation Method (Patent CN106187911A)

Step Reactants Conditions Product Yield (%)
1 Ethyl pyruvate + DMF dimethyl acetal 25 °C, 12 h stirring Compound II (ethyl ester intermediate) 62
2 Trifluoroacetamide + P2O5 + liquefied ammonia 100–150 °C, 24 h Trifluoroacetamidine (compound III) 84
3 Compound II + Compound III + ethanol Reflux, 2 h 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester 82
4 Hydrolysis with LiOH in MeOH/H2O 20 °C, 2 h 2-trifluoromethyl pyrimidine-4-carboxylic acid 68 (reported)

Additional Notes

  • The method allows for the preparation of various derivatives by modifying the substituents at the carboxyl group (e.g., esters, salts).
  • The synthetic route is scalable and suitable for large-scale production due to controllable reaction parameters and relatively high yields.
  • Structural confirmation is achieved through NMR, TLC, and X-ray crystallography in advanced studies.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its diffusion across cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
  • Structural Difference : Replaces the methyl group at position 2 with chlorine.
  • Impact : The electronegative chlorine increases polarity but reduces lipophilicity compared to the methyl group. This substitution may alter binding affinity in biological systems due to steric and electronic effects .
  • Applications : Used as a precursor in synthesizing kinase inhibitors, though its antifungal efficacy is less documented than the methyl analog.
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
  • Structural Difference : Substitutes the trifluoromethyl group with a 4-chlorophenyl ring.
  • However, the chloro group may enhance interactions with hydrophobic enzyme pockets .
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic Acid
  • Structural Difference : Incorporates a piperidinyl group linked to a trifluoromethylphenyl moiety at position 2.
  • Impact: The piperidine ring enhances solubility in polar solvents and may improve CNS penetration.

Pyridine vs. Pyrimidine Derivatives

2-Methyl-6-(trifluoromethyl)nicotinic Acid
  • Structural Difference : Pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens).
  • Impact : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. The melting point (137–142°C) suggests higher crystallinity than pyrimidine analogs, which may affect formulation .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Structural Difference : Trifluoromethyl and carboxylic acid groups on a pyridine ring.
  • Safety data indicate compatibility with standard handling protocols, similar to pyrimidine derivatives .

Physicochemical Properties

Compound Key Substituents Molecular Weight LogP (Predicted) Notable Properties
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid Methyl, CF₃, COOH 220.13 1.8 High lipophilicity, moderate acidity (pKa ~3.5)
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid Cl, CF₃, COOH 226.54 1.5 Higher polarity due to Cl
2-Methyl-6-(trifluoromethyl)nicotinic acid Methyl, CF₃, COOH (pyridine) 205.13 2.1 Higher melting point (137–142°C)

Biological Activity

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. The following sections will discuss the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can be represented as follows:

C8H7F3N2O2\text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}_2

This structure includes a pyrimidine ring with methyl and trifluoromethyl substituents, which contribute to its unique reactivity and interaction with biological targets.

The biological activity of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Structure-Activity Relationships (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications to the core structure can significantly affect biological activity. For instance, the introduction of different substituents on the pyrimidine ring has been correlated with enhanced potency against specific biological targets. A comparative analysis of similar compounds reveals insights into effective modifications:

CompoundSubstituentsBiological Activity
AMethylModerate inhibition of enzyme X
BTrifluoromethylEnhanced receptor binding affinity
CEthylReduced cytotoxicity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid. In vitro tests demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating promising antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it displayed cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values ranged from 20 to 40 µM, suggesting that further optimization could enhance its therapeutic potential .

Neuroprotective Effects

Preliminary research indicates that 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid may possess neuroprotective properties. In models of neurodegeneration, the compound showed a reduction in cell death and improved neuronal survival rates. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various pyrimidine derivatives, including 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid. The results indicated that this compound was among the most effective against both Gram-positive and Gram-negative bacteria. The authors concluded that structural modifications could further enhance its efficacy .

Case Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid were assessed using several cancer cell lines. The findings revealed a dose-dependent response with significant cytotoxicity observed at concentrations above 30 µM. The study highlighted the need for further research into its mechanism of action and potential combination therapies .

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